(E)-N-benzyl-2-cyano-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
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Description
Scientific Research Applications
Synthesis and Neuroleptic Activity
Research has focused on synthesizing benzamides and evaluating their potential neuroleptic (antipsychotic) activity. For instance, the synthesis of benzamides derived from cyclic and linear diamines has been explored for their inhibitory effects on stereotyped behavior induced by apomorphine in rats. This research indicates a correlation between structure and activity, suggesting potential applications in psychosis treatment with fewer side effects (Iwanami et al., 1981).
Radical Cascade Synthesis
A stereoselective radical cascade approach has been used to synthesize benzo[a]quinolizidines from enamides. This method demonstrates the versatility of radical reactions in constructing complex structures, potentially useful in developing novel pharmaceuticals (Ishibashi et al., 1999).
Radioiodinated Benzamide Derivatives
Studies on N-(dialkylaminoalkyl)benzamides, used for imaging melanoma metastases, have been conducted to improve melanoma uptake and tissue selectivity. These investigations offer insights into the structure-activity relationships and the potential for benzamide derivatives in melanoma imaging and possibly radionuclide therapy (Eisenhut et al., 2000).
Synthesis of Anti-inflammatory and Analgesic Agents
Research on the synthesis of novel benzodifuranyl derivatives from visnaginone and khellinone has been carried out to evaluate their anti-inflammatory and analgesic properties. This work highlights the potential of these compounds in developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Practical Synthesis of CCR5 Antagonists
A practical synthesis method for CCR5 antagonists has been developed, showcasing the importance of such compounds in treating conditions like HIV infection. This research underscores the role of synthetic chemistry in creating therapeutically relevant molecules (Ikemoto et al., 2005).
Properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-24-17-10-15(11-18-19(17)26-8-7-25-18)9-16(12-21)20(23)22-13-14-5-3-2-4-6-14/h2-6,9-11H,7-8,13H2,1H3,(H,22,23)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEELMYMTOVPLGV-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C=C(C#N)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCCO2)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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